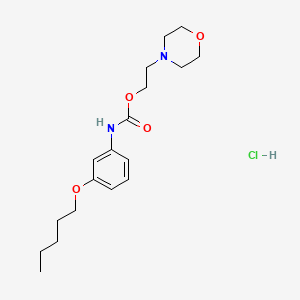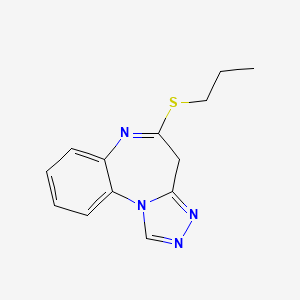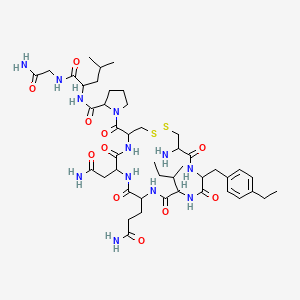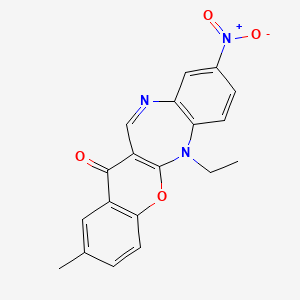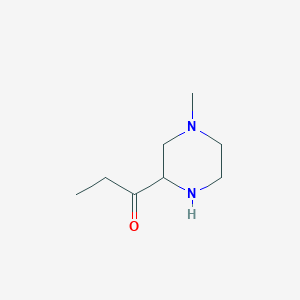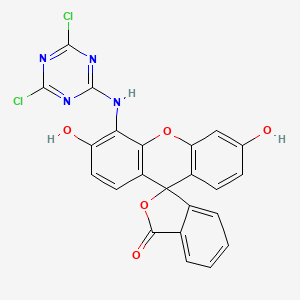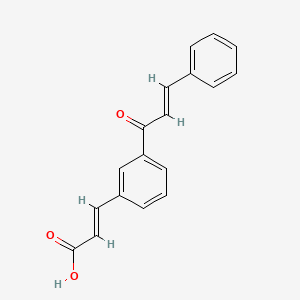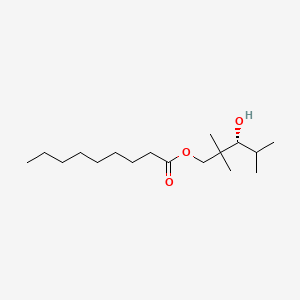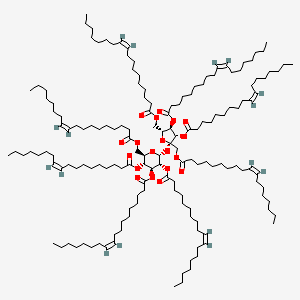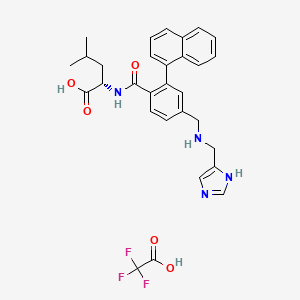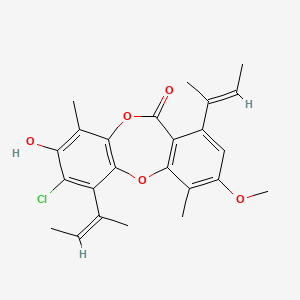
Emeguisin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emeguisin B is a depsidone compound isolated from the marine fungus Penicillium oxalicum M893 and Emericella unguis . Depsidones are a class of secondary metabolites known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound has garnered attention due to its potent antibacterial and antifungal activities .
Métodos De Preparación
Emeguisin B is typically isolated from the culture broth of marine fungi such as Penicillium oxalicum and Emericella unguis . The isolation process involves combined chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The structures of the isolated compounds are elucidated through high-resolution electrospray ionization mass spectral and NMR data .
Análisis De Reacciones Químicas
Emeguisin B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Emeguisin B has a wide range of scientific research applications due to its bioactive properties . In chemistry, it is used as a model compound for studying depsidone synthesis and reactivity . In biology and medicine, this compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents . It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as the yeast Candida albicans .
Mecanismo De Acción
The mechanism of action of emeguisin B involves its interaction with bacterial and fungal cell membranes . It disrupts the integrity of the cell membrane, leading to cell lysis and death . The molecular targets of this compound include membrane-bound enzymes and proteins involved in cell wall synthesis . This disruption of cell membrane function is a key factor in its antimicrobial activity .
Comparación Con Compuestos Similares
Emeguisin B is structurally similar to other depsidones such as emeguisin A and emeguisin C . These compounds share a common depsidone core structure but differ in their substituent groups . This compound is unique due to the presence of two 1-methylprop-1-enyl groups in its structure . This structural feature contributes to its distinct biological activities compared to other depsidones . Other similar compounds include aspergillusidone C, nidulin, and guisinol, which also exhibit antimicrobial properties .
Propiedades
Número CAS |
117032-55-0 |
|---|---|
Fórmula molecular |
C24H25ClO5 |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9- |
Clave InChI |
RQNMKGDKKQRCKL-OJOCYUAFSA-N |
SMILES isomérico |
C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C\C)/C)C)OC |
SMILES canónico |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


